molecular formula C18H28N2 B5245372 1-(1-benzyl-4-piperidinyl)azepane

1-(1-benzyl-4-piperidinyl)azepane

Cat. No.: B5245372
M. Wt: 272.4 g/mol
InChI Key: FMAGYMJFOPXIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-4-piperidinyl)azepane is a novel, synthetically accessible amine scaffold originating from the systematic enumeration of unexplored chemical space, specifically designed to investigate simple yet original ring systems for drug discovery . This compound represents a significant area of interest in medicinal chemistry due to its unique framework, which incorporates both piperidine and azepane (a seven-membered nitrogen heterocycle) rings, a combination that provides valuable conformational flexibility . In primary research applications, this compound has been identified as a potent inhibitor of key monoamine transporters. Biological profiling has demonstrated potent inhibition of the norepinephrine transporter (NET, SLC6A2) and the dopamine transporter (DAT, SLC6A3) with IC50 values below 100 nM . This activity profile suggests its primary research value lies in the study of neuropsychiatric disorders associated with norepinephrine and dopamine signaling. The compound's favorable pharmacokinetic properties, including outstanding brain penetrance observed in preliminary studies, further support its utility as a tool compound for in vivo neuroscience research . Researchers are exploring its potential to target unmet medical needs in neurological diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-7-13-20(12-6-1)18-10-14-19(15-11-18)16-17-8-4-3-5-9-17/h3-5,8-9,18H,1-2,6-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAGYMJFOPXIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1 Benzyl 4 Piperidinyl Azepane

Strategic Disconnections and Retrosynthetic Analysis

A thorough retrosynthetic analysis of the target molecule, 1-(1-benzyl-4-piperidinyl)azepane, reveals several potential synthetic routes. The primary disconnection points are the bonds connecting the azepane and piperidine (B6355638) rings, as well as the benzyl (B1604629) group to the piperidine nitrogen.

The most logical and common disconnection is the C-N bond between the 4-position of the piperidine ring and the nitrogen of the azepane ring. This approach simplifies the synthesis into two main precursors: a 1-benzylpiperidine (B1218667) derivative functionalized at the 4-position and the azepane ring. The key bond formation would then be an N-alkylation or a reductive amination reaction.

Another key bond disconnection is the N-benzyl bond on the piperidine ring. This allows for the initial coupling of a protected piperidine derivative with azepane, followed by the introduction of the benzyl group in a later step. This can be advantageous if the benzyl group is not compatible with earlier reaction conditions.

The choice of precursors is dictated by their commercial availability and the ease of their synthesis. For the 1-benzylpiperidine moiety, common starting materials include 1-benzyl-4-piperidone or 4-amino-1-benzylpiperidine (B41602). 1-Benzyl-4-piperidone is a versatile precursor that can undergo reductive amination with azepane. 4-Amino-1-benzylpiperidine can be coupled with a bifunctional seven-carbon chain to form the azepane ring in situ.

The azepane moiety can be synthesized through various methods, including the Beckmann rearrangement of cyclohexanone (B45756) oxime to form caprolactam, which is then reduced. Alternatively, azepane itself is commercially available and can be directly used in coupling reactions.

PrecursorAvailability/SynthesisRole in Synthesis
1-Benzyl-4-piperidoneCommercially available or synthesized from 4-piperidone (B1582916) and benzyl bromide. chemicalbook.comElectrophile in reductive amination with azepane.
4-Amino-1-benzylpiperidineCommercially available or synthesized from 1-benzyl-4-piperidone.Nucleophile for coupling with a C7 dielectrophile.
AzepaneCommercially available or synthesized from caprolactam.Nucleophile in reductive amination or N-alkylation.
Benzylamine (B48309)Commercially available.Used for the N-benzylation of piperidine derivatives.
4-PiperidoneCommercially available.A common starting material for the synthesis of the 1-benzylpiperidine moiety. chemicalbook.com

Multistep Reaction Sequences for Core Construction

The azepane ring, a seven-membered heterocycle, can be synthesized through several established methods. One of the most common industrial methods involves the Beckmann rearrangement of cyclohexanone oxime to yield caprolactam, which is subsequently reduced to azepane using a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternative methods include ring-expansion reactions of smaller rings, such as piperidines, or cyclization of linear amino-alcohols or amino-halides. rsc.orgnih.govacs.org For instance, the intramolecular reductive amination of a 6-aminohexanal (B8501505) derivative can yield the azepane ring. nih.govacs.org The development of new catalytic systems, such as those involving copper or osmium, has also provided efficient routes to functionalized azepanes. nih.govacs.orgnih.gov

Starting MaterialReagentsProductNotes
Cyclohexanone OximeSulfuric Acid (or other acidic catalyst)CaprolactamBeckmann Rearrangement.
CaprolactamLithium Aluminum Hydride (LiAlH₄)AzepaneReduction of the lactam.
N-Boc-piperidineDihalocarbeneBicyclic IntermediateFollowed by ring expansion. rsc.org

The 1-benzylpiperidine core can be readily synthesized from commercially available starting materials. A common approach is the N-benzylation of 4-piperidone using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. chemicalbook.com This yields 1-benzyl-4-piperidone, a key intermediate.

Alternatively, if the synthesis requires 4-amino-1-benzylpiperidine, it can be prepared from 1-benzyl-4-piperidone via reductive amination with ammonia (B1221849) or by reduction of the corresponding oxime. A direct synthesis involves the reaction of benzylamine with two equivalents of an acrylic acid ester, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation to form 1-benzyl-4-piperidone. chemicalbook.com

Starting MaterialReagentsProductYieldReference
4-Piperidone monohydrate hydrochlorideBenzyl bromide, K₂CO₃, DMF1-Benzyl-4-piperidone89.28% chemicalbook.com
Benzylamine, Methyl acrylate1. Na, Toluene (B28343); 2. HCl; 3. NaOH1-Benzyl-4-piperidone78.4% chemicalbook.com
(1-benzyl-4-piperidyl)methanolTEMPO, NaIO₄, NaBr1-benzylpiperidine-4-carboxaldehyde93.3% google.com

Coupling Methodologies for Subunit Integration

The final and crucial step in the synthesis of this compound is the coupling of the two heterocyclic subunits. The choice of coupling method depends on the functional groups present on the precursors.

A highly effective and widely used method is reductive amination . This involves the reaction of 1-benzyl-4-piperidone with azepane in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This one-pot procedure is efficient and generally provides good yields of the desired product.

Another approach is direct N-alkylation . This would involve reacting 4-halo-1-benzylpiperidine (e.g., 4-bromo- or 4-chloro-1-benzylpiperidine) with azepane in the presence of a base. This method, however, can sometimes be lower yielding due to side reactions.

A third strategy involves the reaction of 4-amino-1-benzylpiperidine with a 1,6-dihalohexane (e.g., 1,6-dibromohexane). The initial N-alkylation is followed by an intramolecular cyclization to form the azepane ring, directly yielding the final product.

The development of copper-catalyzed C-N coupling reactions could also be applied to the synthesis of such compounds, offering milder reaction conditions and broader substrate scope. nih.govmdpi.com

Coupling StrategyPrecursor 1Precursor 2Key Reagents
Reductive Amination1-Benzyl-4-piperidoneAzepaneNaBH(OAc)₃ or H₂, Pd/C
N-Alkylation4-Halo-1-benzylpiperidineAzepaneK₂CO₃ or other base
Ring Formation4-Amino-1-benzylpiperidine1,6-DihalohexaneBase

Stereochemical Control and Resolution Strategies in Synthesis

The synthesis of chiral analogs of this compound, where stereocenters are present on the piperidine or azepane ring, requires precise control over stereochemistry.

Asymmetric synthesis aims to introduce chirality into a molecule in a controlled manner. For the target compound, this could be achieved by starting with a chiral, non-racemic precursor. For instance, the synthesis could commence from an enantiomerically pure substituted piperidone. The subsequent reductive amination would then lead to a diastereomeric mixture of products, which could potentially be separated by chromatography.

Alternatively, a chiral auxiliary can be employed. This involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Diastereoselective reactions aim to form one diastereomer in preference to others. In the context of synthesizing a substituted analog of this compound, if a chiral center already exists in the 1-benzyl-4-piperidone precursor, the approach of the azepane nucleophile during reductive amination could be sterically hindered, leading to a preferential formation of one diastereomer.

Enantioselective catalysis offers a more elegant and atom-economical approach. This involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate. For example, an enantioselective reduction of an enamine intermediate, formed from 1-benzyl-4-piperidone and a suitable amine, could be achieved using a chiral catalyst, leading to an enantiomerically enriched product. Research on the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols demonstrates the feasibility of controlling stereochemistry in related piperidine systems. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yield and minimize side products.

In the context of C-N cross-coupling reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is of utmost importance. The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be highly effective for the coupling of secondary cyclic amines. mit.edu The table below illustrates the effect of ligand choice on the yield of a representative Buchwald-Hartwig amination reaction.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene100Moderate mit.edu
2Pd₂(dba)₃XPhosK₃PO₄Dioxane110High mit.edu
3Pd₂(dba)₃SPhosCs₂CO₃Toluene100High mit.edu
4PdCl₂(dppf)dppfNaOt-BuToluene100Low to Moderate mit.edu

This table showcases representative catalyst systems for Buchwald-Hartwig amination based on literature for analogous reactions.

For reductive amination, the optimization may involve screening different reducing agents, solvents, temperatures, and reaction times to find the optimal balance between reaction rate and selectivity. The pH of the reaction medium is also a critical parameter, as the formation of the iminium ion is typically favored under mildly acidic conditions, while the reducing agent may require specific pH ranges for optimal activity.

Solvent Effects and Temperature Control in Reaction Systems

In related syntheses, such as the preparation of N-benzyl-4-piperidone, various solvents have been employed, each with specific advantages. For instance, in the Dieckmann condensation step for synthesizing the piperidone ring, toluene is often used as the solvent, with the reaction carried out at reflux temperature. The use of a non-polar solvent like toluene can facilitate the removal of water, driving the reaction forward. In other instances, polar aprotic solvents like N,N-dimethylformamide (DMF) have been utilized, particularly in alkylation reactions. For example, the reaction of 4-piperidone hydrochloride with benzyl bromide has been conducted in DMF at a controlled temperature of 65°C for an extended period of 14 hours.

Temperature is another critical factor that requires careful optimization. In the synthesis of related piperidine derivatives, reactions are often initiated at lower temperatures to control the initial exothermic reaction and then gradually warmed to ensure completion. For instance, a reduction step using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) was performed at a controlled temperature of 15-20°C. In contrast, catalytic hydrogenation steps may require significantly higher temperatures, with examples of reactions being carried out at 110-120°C in toluene under pressure.

The optimization of solvent and temperature is often a balance between reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. A systematic study of various solvents and temperatures would be necessary to determine the optimal conditions for the synthesis of this compound.

Table 1: Potential Solvents for the Synthesis of this compound and Their Properties

SolventTypeBoiling Point (°C)Dielectric ConstantPotential Application in Synthesis
TolueneAromatic Hydrocarbon1112.38Reductive amination, azeotropic removal of water
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7N-alkylation reactions
Tetrahydrofuran (THF)Ether667.6Reactions with organometallic reagents (e.g., LiAlH₄)
Dichloromethane (CH₂Cl₂)Halogenated Hydrocarbon409.08General solvent for reactions at moderate temperatures
Acetonitrile (B52724)Nitrile8237.5Polar solvent for a variety of reactions

Table 2: Illustrative Temperature Ranges for Key Reaction Steps in the Synthesis of Related Heterocyclic Compounds

Reaction StepTypical Temperature Range (°C)Rationale
Reductive Amination0 to Room TemperatureInitial control of reactivity, followed by gentle heating to drive to completion.
N-Alkylation25 - 80Dependent on the reactivity of the alkylating agent and nucleophile.
Catalytic Hydrogenation25 - 120Can be performed at room temperature or elevated temperatures depending on the catalyst and substrate.
Metal Hydride Reduction-78 to 25Often requires low temperatures to control the highly exothermic reaction.

It is evident that a careful selection and control of solvent and temperature are crucial for the successful synthesis of this compound. Further empirical studies would be required to establish the most efficient and selective reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

For this compound, specific chemical shift regions are anticipated for the different structural motifs: the benzyl group, the piperidine ring, and the azepane ring. The aromatic protons of the benzyl group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely resonate around δ 3.5 ppm. The protons on the piperidine and azepane rings, being aliphatic, would be found in the more upfield region (δ 1.5-3.0 ppm).

The ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons (δ 120-140 ppm), the benzylic carbon (around δ 63 ppm), and the aliphatic carbons of the piperidine and azepane rings (δ 25-60 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals. For instance, a DEPT-135 experiment would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzyl-CH₂~3.5~63
Benzyl-aromatic CH~7.2-7.4~127-129
Benzyl-aromatic C (quaternary)-~138
Piperidine-H4~2.5~60
Piperidine-H2, H6 (axial & equatorial)~2.0-2.8~54
Piperidine-H3, H5 (axial & equatorial)~1.6-2.0~30
Azepane-H2, H7 (axial & equatorial)~2.6-2.8~48
Azepane-H3, H4, H5, H6 (axial & equatorial)~1.5-1.7~27

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

While one-dimensional NMR provides essential information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the piperidine and azepane rings, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu By correlating the assigned protons to their corresponding carbon signals, the carbon skeleton can be systematically mapped. An edited HSQC can also distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peak. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for connecting different spin systems. For example, it would show a correlation between the benzylic protons and the quaternary aromatic carbon, as well as with carbons C2 and C6 of the piperidine ring, confirming the attachment of the benzyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For instance, NOESY could reveal through-space interactions between the protons of the benzyl group and certain protons on the piperidine ring, providing insights into the preferred conformation of the molecule in solution.

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can analyze compounds in their solid, crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. ox.ac.uk

The methodology involves techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS). Cross-polarization enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. Magic-angle spinning involves physically spinning the sample at a high frequency at an angle of 54.74° with respect to the magnetic field to average out anisotropic interactions that broaden signals in the solid state.

In ssNMR, distinct polymorphs of a compound will often give rise to different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing in the crystal lattice. ox.ac.uk Thus, ssNMR can be used to identify and quantify the different polymorphic forms present in a solid sample. ox.ac.uk For a molecule like this compound, ssNMR could be employed to ensure the consistency of the solid form in different batches, a critical aspect in pharmaceutical development.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS.

For this compound (C₁₈H₂₈N₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Interactive Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Observed Mass (Hypothetical)
[M+H]⁺C₁₈H₂₉N₂⁺273.2325273.2328

This data confirms the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, a key fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. nih.gov This is due to the stability of the resulting benzyl cation or tropylium (B1234903) ion (m/z 91). nih.gov Other characteristic fragmentations would involve the opening of the piperidine or azepane rings.

Key Predicted Fragmentation Pathways:

Formation of the Tropylium Ion: A major and characteristic peak in the mass spectrum of many benzyl-containing compounds is at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage and rearrangement of the benzyl group. dea.gov

Cleavage of the Azepane Ring: Fragmentation of the azepane ring could lead to a variety of smaller, nitrogen-containing ions.

Loss of the Benzyl Group: Cleavage of the bond between the benzyl group and the piperidine nitrogen would result in a fragment corresponding to the [M - C₇H₇]⁺ ion.

By analyzing these fragmentation pathways, the connectivity of the benzyl, piperidine, and azepane moieties can be unequivocally confirmed.

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is indispensable for identifying the functional groups present in a molecule. By measuring the interaction of a molecule with electromagnetic radiation, both infrared (IR) and Raman spectroscopy provide a unique vibrational fingerprint.

Infrared Spectroscopic Analysis Protocols

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid or liquid samples with minimal preparation.

Experimental Protocol:

A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Pressure is applied to ensure firm contact between the sample and the crystal.

The IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹. acs.org

The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).

Expected Spectral Features: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its distinct structural components: the benzyl group, the piperidine ring, and the azepane ring. Analysis of related N-benzylpiperidine derivatives provides insight into the expected vibrational frequencies. researchgate.net

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Benzyl)Stretching3100–3000
Aliphatic C-H (Piperidine, Azepane)Stretching2950–2800
C-N (Tertiary Amine)Stretching1250–1020
C=C (Aromatic)Stretching1600, 1580, 1500, 1450
Aromatic C-HOut-of-plane Bending900–675
CH₂Bending (Scissoring)~1465

This table presents expected IR absorption frequencies for this compound based on standard functional group regions and data from analogous compounds.

For instance, studies on thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine have identified significant stretching bands for ν(C-N) at around 1340 cm⁻¹. researchgate.net The presence of the monosubstituted benzene (B151609) ring would be confirmed by strong absorptions in the 770–730 cm⁻¹ and 710–690 cm⁻¹ regions.

Raman Spectroscopic Investigation Techniques

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol:

The sample is placed in a suitable holder, such as a glass capillary tube or NMR tube.

A monochromatic laser source (e.g., 532 nm or 785 nm) is focused on the sample.

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering.

The remaining Raman scattered light is dispersed by a grating and detected, producing a spectrum of intensity versus Raman shift (in cm⁻¹).

Expected Spectral Features: The Raman spectrum of this compound would prominently feature bands that are often weak in the IR spectrum.

Aromatic Ring Breathing: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the monosubstituted benzene ring's symmetric breathing mode.

C-C Stretching: Aromatic C-C stretching vibrations would appear in the 1605–1575 cm⁻¹ range.

Aliphatic C-C and C-N Stretching: The saturated piperidine and azepane rings would contribute to a complex series of bands in the 800–1200 cm⁻¹ region.

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2950-2850 cm⁻¹) C-H stretching bands would be visible.

X-ray Diffraction Methodologies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction Experimental Procedures

This technique provides the precise atomic coordinates of a molecule, confirming its connectivity and stereochemistry and revealing intermolecular interactions in the crystal lattice.

Experimental Protocol:

Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a detector collects the diffraction patterns at thousands of different orientations.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles. mdpi.comresearchgate.net

For related N-benzylpiperidine derivatives, single-crystal XRD has been crucial for confirming relative stereochemistry and molecular conformation. researchgate.netnih.govnih.gov For example, the analysis of a 1-benzyl-4-phenylpiperidine (B14123632) derivative confirmed preferred axial quaternization. rsc.org

ParameterExample Value (from a related N-benzylpiperidine derivative)
Chemical FormulaC₁₉H₂₂N₂O₂
Formula Weight324.40
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(1)
b (Å)15.432(2)
c (Å)11.567(2)
β (°)105.98(1)
Volume (ų)1735.4(4)
Z (molecules/unit cell)4

This table shows representative crystallographic data obtained from a single-crystal X-ray diffraction analysis of a related piperidine compound to illustrate the type of information generated. researchgate.net

Powder X-ray Diffraction Applications for Material Characterization (Methodology Focus)

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. It is a powerful tool for phase identification, assessing sample purity, and characterizing the bulk material. libretexts.orgcarleton.edu

Methodology:

Sample Preparation: A representative sample of the crystalline solid is finely ground to a homogenous powder. This ensures that the microcrystals are randomly oriented.

Data Acquisition: The powder is packed into a sample holder and placed in a powder diffractometer. An X-ray beam strikes the sample, and the detector scans a range of 2θ angles (the angle between the incident and diffracted beams) to record the intensity of the diffracted X-rays. acs.orgcarleton.edu

Data Analysis: The output is a diffractogram, a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase. This pattern serves as a "fingerprint" for the compound, which can be compared to a database or a reference standard to confirm its identity and purity. researchgate.net Any crystalline impurities will produce their own distinct set of peaks.

For a pure, crystalline sample of this compound, PXRD would yield a unique pattern of sharp peaks at specific 2θ angles. The presence of other crystalline forms (polymorphs) or impurities would be indicated by additional peaks in the pattern.

Peak Number2θ Angle (°)Relative Intensity (%)
112.9885
214.6290
314.96100
421.6070
525.8495

This table provides an example of a powder X-ray diffraction peak list for a crystalline piperidine-containing compound, piperine, illustrating the data format used for material characterization. researchgate.net The specific 2θ values are unique to the compound's crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of pharmaceutical intermediates.

HPLC Protocol: Reversed-phase HPLC is commonly used for compounds like this compound.

Column: A C18 stationary phase is typical.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid (TFA) or formic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier is crucial to ensure sharp peak shapes by protonating the basic nitrogen atoms of the piperidine and azepane rings, which prevents tailing on the silica-based column. researchgate.net

Detection: A Diode-Array Detector (DAD) or UV detector set to a wavelength where the benzyl chromophore absorbs (e.g., ~254 nm). Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC Protocol: GC is suitable if the compound is thermally stable and sufficiently volatile.

Derivatization: For polar amines, derivatization may be necessary to improve peak shape and thermal stability. oup.com

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

Detection: A Flame Ionization Detector (FID) provides a quantitative response, while a Mass Spectrometry (MS) detector provides mass information for peak identification. nih.govdea.gov GC-MS is particularly powerful for identifying unknown impurities.

Isolation: For purification on a larger scale, column chromatography is the standard method.

Stationary Phase: Silica (B1680970) gel is most common for moderately polar compounds.

Eluent: A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC). A typical system might be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of a basic modifier (e.g., triethylamine) is often added to the eluent to prevent the basic compound from streaking on the acidic silica gel. The fractions are collected and analyzed (e.g., by TLC or HPLC) to pool the pure product. oup.comresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

The structural elucidation and purity assessment of this compound are accomplished through the use of advanced analytical techniques. Chromatographic methods are essential for separating the compound from impurities, and spectroscopic techniques are used to determine its molecular structure.

A robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the routine analysis of this compound, ensuring the quantification of the active pharmaceutical ingredient (API) and the detection of any process-related impurities. The development of such a method involves a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity.

For the analysis of N-benzylpiperidine derivatives, reversed-phase HPLC is a common and effective approach. nih.gov A C18 column is often selected for its hydrophobic stationary phase, which provides good retention for moderately polar compounds like the target molecule. nih.govnih.govgoogle.com The mobile phase typically consists of an aqueous component and an organic modifier, allowing for gradient elution to resolve compounds with a range of polarities.

A representative HPLC method for the analysis of this compound could be developed and validated. The method would be tested for its specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The findings would demonstrate the method's ability to separate the main compound from potential impurities, with well-defined retention times and peak shapes.

Below is a hypothetical data table summarizing the optimized chromatographic conditions for such an analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

This table represents a hypothetical HPLC method based on common practices for similar compounds.

The validation of this method would involve analyzing the linearity of the detector response to varying concentrations of the compound. A typical calibration curve would be generated, and the correlation coefficient (R²) would be expected to be close to 1.000, indicating a strong linear relationship.

Here is a sample data table illustrating the results of a linearity study:

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,950
1001,521,000

This table contains hypothetical data representative of a linearity study.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound drug substance. ajrconline.org These impurities could originate from starting materials, intermediates, or side reactions during the synthesis. The high sensitivity and specificity of GC-MS make it an ideal tool for trace-level analysis. thermofisher.com

The development of a GC-MS method would involve optimizing the temperature program of the gas chromatograph to ensure the separation of volatile compounds. The mass spectrometer then provides mass-to-charge ratio data for the eluted components, allowing for their identification by comparing the fragmentation patterns to spectral libraries or reference standards. For compounds with polar functional groups, derivatization might be necessary to increase their volatility and improve their chromatographic behavior. jfda-online.com

A hypothetical GC-MS method for analyzing volatile impurities in this compound is outlined below.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 15 °C/min to 300 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

This table represents a hypothetical GC-MS method based on common practices for analyzing volatile impurities in pharmaceutical compounds.

This method would be capable of detecting and identifying potential volatile impurities. A data table summarizing hypothetical findings from the analysis of a batch of this compound is presented below.

Retention Time (min)Detected Ion (m/z)Tentative IdentificationConcentration (ppm)
5.891, 65Toluene (B28343)< 10
8.2106, 77Benzaldehyde< 5
12.585, 56Azepane< 2

This table contains hypothetical data illustrating the types of volatile impurities that could be detected and their potential concentrations.

Computational and Theoretical Chemistry Investigations of 1 1 Benzyl 4 Piperidinyl Azepane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. For a molecule like 1-(1-benzyl-4-piperidinyl)azepane, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties. For this compound, DFT studies would likely employ functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate electronic properties. mdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. In N-benzylpiperidine analogs, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the benzyl (B1604629) group. mdpi.com The electron density distribution would show a high electron density around the nitrogen atoms and the π-system of the benzyl group, indicating these as likely sites for electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Structures

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: These values are estimations based on DFT calculations of N-benzylpiperidine and related derivatives and may vary depending on the specific computational method and level of theory used.

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for determining the ground state geometries and energetics of molecules. frontiersin.org For this compound, ab initio calculations would be used to obtain precise bond lengths, bond angles, and dihedral angles. These calculations would confirm the most stable chair conformation for the piperidine (B6355638) ring and a twist-chair conformation for the flexible azepane ring. nih.gov The benzyl group's orientation relative to the piperidine ring would also be a key energetic consideration, with steric hindrance playing a significant role.

Table 2: Predicted Ground State Geometrical Parameters for Key Fragments of this compound

ParameterFragmentPredicted Value
C-N-C Bond AnglePiperidine Ring~112°
C-N-C Bond AngleAzepane Ring~118°
C-C-N-C Dihedral AnglePiperidine Ring (Chair)~ ±60°
C-N-C-C Dihedral AngleAzepane Ring (Twist-Chair)Variable
N-CH₂-Ph Bond LengthBenzyl Group~1.47 Å

Note: These are representative values from computational studies on piperidine and azepane derivatives.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the flexibility of its piperidine and, particularly, its seven-membered azepane ring, this compound can exist in numerous conformations. Molecular mechanics and dynamics simulations are essential tools for exploring this conformational landscape.

Force Field Parameterization for Flexible Ring Systems

A critical aspect of accurate molecular mechanics simulations is the use of a well-parameterized force field. wikipedia.org Force fields like GAFF (General Amber Force Field) and OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules. nih.govnih.gov However, for the flexible azepane ring, standard parameters may not be sufficient to accurately describe its potential energy surface. Therefore, custom parameterization is often necessary. This involves fitting dihedral angle parameters to high-level quantum mechanical calculations to correctly reproduce the energy barriers between different ring conformations. nih.govacs.org

Conformational Sampling and Energy Landscape Exploration

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to explore the conformational space of this compound. mdpi.com These simulations model the atomic motions over time, providing insight into the accessible conformations and their relative stabilities. Techniques like replica exchange molecular dynamics or metadynamics can be employed to enhance sampling and overcome energy barriers, ensuring a thorough exploration of the energy landscape. mdpi.com Such studies on related systems have shown that the azepane ring predominantly adopts a low-energy twist-chair conformation. nih.govnih.gov The piperidine ring is expected to remain in a stable chair conformation. The linkage between the two rings and the orientation of the benzyl group will lead to a complex energy landscape with multiple local minima.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.govnih.gov The predicted spectra are then compared with experimental data to confirm the structure. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set, as well as the inclusion of solvent effects. nih.govgithub.io Studies on N-substituted piperidines have demonstrated a strong correlation between calculated and experimental NMR data. researchgate.net

Similarly, computational methods can predict vibrational frequencies corresponding to infrared (IR) spectra. These calculations can help in assigning the various vibrational modes of the molecule, such as the C-H stretches of the aromatic and aliphatic regions, and the C-N stretching vibrations of the piperidine and azepane rings. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Representative Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
Benzyl CH₂60-65
Piperidine C455-60
Azepane Carbons adjacent to N50-55
Aromatic Carbons (Benzyl)125-140

Note: These are estimated chemical shift ranges based on GIAO/DFT calculations of similar N-benzylpiperidine and azepane derivatives.

NMR Chemical Shift Calculation and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational chemistry, particularly through methods like Density Functional Theory (DFT), enables the ab initio calculation of NMR chemical shifts. These calculations provide a theoretical spectrum that can be correlated with experimental data to confirm structural assignments and understand the electronic environment of each nucleus.

For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for the distinct structural motifs: the benzyl group, the piperidine ring, and the azepane ring. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.

The correlation between calculated and experimental chemical shifts is often linear. A high correlation coefficient (R²) from a plot of calculated versus experimental shifts indicates a good agreement between the theoretical model and the actual molecular structure in solution. Discrepancies can point to specific conformational effects or solvent interactions not fully captured by the computational model.

Below are predicted 1H and 13C NMR chemical shifts for the key structural fragments of this compound, based on computational models and data from analogous structures.

Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Benzyl (aromatic)7.20 - 7.40
Benzyl (CH2)3.50
Piperidine (CH axial, C4)2.50
Piperidine (CH2 equatorial, C2/6)2.80
Piperidine (CH2 axial, C2/6)2.00
Piperidine (CH2 equatorial, C3/5)1.80
Piperidine (CH2 axial, C3/5)1.40
Azepane (CH2, adjacent to N)2.60
Azepane (CH2)1.50 - 1.70

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Benzyl (aromatic, C-ipso)138.0
Benzyl (aromatic, CH)128.0 - 129.0
Benzyl (aromatic, CH)127.0
Benzyl (CH2)63.0
Piperidine (C4)60.0
Piperidine (C2/6)54.0
Piperidine (C3/5)32.0
Azepane (C2/7)48.0
Azepane (C3/6)28.0
Azepane (C4/5)27.0

Vibrational Frequency Prediction and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. These calculations are typically performed using harmonic frequency analysis at the same level of theory as the geometry optimization.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the aromatic ring, the aliphatic C-H bonds of the piperidine and azepane rings, and the C-N bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systemic errors in the computational model.

The interpretation of the vibrational spectrum involves assigning the calculated normal modes to the observed experimental bands. This process can confirm the presence of specific functional groups and provide insights into the molecule's conformation.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm-1)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (CH2)2850 - 2950
C=C aromatic ring stretch1450 - 1600
CH2 scissoring1440 - 1480
C-N stretch1000 - 1250
Aromatic C-H out-of-plane bend690 - 900

Structure-Based Computational Design Methodologies (without specific biological targets)

Ligand Design Principles Applied to Azepane-Piperidine Scaffolds

The azepane-piperidine scaffold is a versatile structural motif in medicinal chemistry. rsc.orgmdpi.com Computational methods can be employed to explore the chemical space around this scaffold to design new molecules with desired physicochemical properties, without necessarily targeting a specific biological receptor. arizona.edu

Ligand design principles for this scaffold often focus on:

Conformational Flexibility: The seven-membered azepane ring and the six-membered piperidine ring have multiple low-energy conformations. Computational studies can map these conformational landscapes, identifying how different substituents might influence the preferred shape of the molecule.

Basicity: The nitrogen atoms in the piperidine and azepane rings are basic centers. Their pKa values can be computationally predicted and tuned by the introduction of electron-withdrawing or electron-donating groups, which in turn would influence properties like solubility and membrane permeability.

Substitution Patterns: The scaffold offers multiple points for substitution on both the azepane and piperidine rings, as well as the benzyl group. Computational design can explore how different substituents at these positions affect steric bulk, lipophilicity, and hydrogen bonding potential. For instance, chiral centers can be introduced to explore stereoisomers with distinct three-dimensional shapes. researchgate.net

Computational Screening of Hypothetical Analogues based on Structural Features

Building upon the design principles, computational screening allows for the rapid evaluation of large virtual libraries of hypothetical analogues. This process, often referred to as virtual screening, can be based on structural features rather than a specific biological target.

The process typically involves:

Library Enumeration: A virtual library of analogues is generated by systematically modifying the this compound core with a predefined set of chemical building blocks.

Descriptor Calculation: For each molecule in the virtual library, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, volume, surface area).

Filtering and Ranking: The library is then filtered and ranked based on these descriptors to identify molecules with a desired profile. For example, a screen might aim to identify analogues with increased structural complexity, a specific range of lipophilicity (logP), or a shape similar to a known reference compound, without implying a shared biological activity.

This approach allows for an efficient exploration of the chemical space around the this compound scaffold, prioritizing the synthesis of novel compounds with potentially interesting and diverse structural and physicochemical properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Related Polycyclic Amines

The synthesis of complex nitrogen-containing heterocyclic systems is a cornerstone of modern organic chemistry. Future research is poised to move beyond classical methods to develop more efficient, stereoselective, and versatile strategies for constructing polycyclic amines related to 1-(1-benzyl-4-piperidinyl)azepane.

One promising avenue is the piperidine (B6355638) ring expansion to form azepane and azepine derivatives. This method offers a direct pathway to the seven-membered ring system from a more readily available six-membered precursor. Research has demonstrated the feasibility of stereoselective and regioselective ring expansions, which are crucial for creating specific isomers with desired properties. rsc.orgresearchgate.net Future work will likely focus on expanding the substrate scope and developing catalytic versions of these reactions to improve efficiency and reduce waste.

Another innovative approach involves the dearomative functionalization of pyridines followed by ring expansion . The dearomatization of pyridines provides a powerful entry into highly functionalized piperidine scaffolds. nih.gov Subsequent ring expansion of these intermediates can lead to a diverse array of azepane-containing polycycles. This strategy allows for the late-stage introduction of complexity, which is highly desirable in the synthesis of compound libraries for screening purposes. The Zincke ring-opening of pyridines also presents a classic yet continually inspiring method for dearomatization, offering unique pathways to functionalized acyclic intermediates that can be cyclized into various heterocycles. rsc.org

The synthesis from bicyclic halogenated aminocyclopropane derivatives represents a creative and effective method for accessing functionalized azepanes and piperidines. nih.govrsc.org This strategy involves the formation of a strained bicyclic system that can be selectively opened to yield ring-expanded products. The key advantage of this approach is the ability to introduce a variety of substituents onto the final heterocyclic ring.

Furthermore, lithiation-substitution of N-Boc protected heterocycles provides a powerful tool for the direct functionalization of saturated nitrogen heterocycles like piperidine and azepane. researchgate.net This method allows for the introduction of a wide range of electrophiles at specific positions, enabling the construction of complex polycyclic systems. The development of more efficient and selective lithiation conditions will be a key focus of future research.

Finally, cross-coupling reactions are set to play an increasingly important role in the synthesis of these complex amines. researchgate.netrsc.org Palladium-catalyzed C-N cross-coupling reactions, for instance, are a powerful tool for forming the bond between the piperidine and azepane rings or for attaching aryl substituents. researchgate.net The development of more active and versatile catalyst systems will be crucial for expanding the applicability of these reactions to a wider range of substrates.

Table 1: Emerging Synthetic Strategies for Polycyclic Amines

Synthetic StrategyDescriptionKey Advantages
Piperidine Ring ExpansionConversion of a piperidine ring into an azepane or azepine ring.Direct access to seven-membered rings from readily available precursors. rsc.orgresearchgate.net
Dearomative FunctionalizationFunctionalization of aromatic precursors like pyridine (B92270), followed by ring expansion.Late-stage introduction of complexity and diversity. nih.gov
From Bicyclic AminocyclopropanesRing-opening of strained bicyclic intermediates to yield ring-expanded products.Access to functionalized azepanes and piperidines with various substituents. nih.govrsc.org
Lithiation-SubstitutionDirect functionalization of N-protected heterocyclic rings.High degree of control over the position of new substituents. researchgate.net
Cross-Coupling ReactionsFormation of C-N or C-C bonds to link heterocyclic units or add substituents.Versatile method for constructing complex molecular architectures. researchgate.netrsc.org

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry offers an indispensable toolkit for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds with desired properties. For polycyclic amines related to this compound, advanced computational methods are being increasingly employed to elucidate structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity or other properties. nih.gov For piperidine and piperazine (B1678402) derivatives, QSAR models have been successfully used to identify the key molecular descriptors that govern their activity. Future research will likely involve the development of more sophisticated QSAR models that incorporate 3D and even 4D descriptors to provide a more accurate prediction of a compound's behavior.

Computational simulation of ligand-receptor interactions is another critical area of research. mdpi.com By using techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can visualize how a molecule like this compound might bind to a biological target. These simulations can help to explain the observed biological activity and guide the design of new, more potent, and selective ligands. For instance, computational studies have been used to understand the binding of piperidine-based compounds to sigma receptors, revealing crucial interactions with specific amino acid residues. mdpi.com

The conformational analysis of flexible molecules like substituted piperidines and azepanes is essential for understanding their reactivity and biological activity. rsc.orgmdpi.com Computational methods, such as those based on density functional theory (DFT), can be used to determine the preferred conformations of these molecules and to calculate the energy barriers between different conformational states. nih.gov This information is crucial for understanding how the molecule will interact with its environment. For example, studies have shown that the conformational preferences of substituted piperazines can significantly impact their binding to nicotinic acetylcholine (B1216132) receptors. wikipedia.org

Table 2: Computational Methods in Polycyclic Amine Research

Computational MethodApplicationInsights Gained
QSARCorrelating structure with activity/reactivity.Identification of key molecular features influencing properties. nih.gov
Molecular DockingPredicting the binding mode of a ligand to a receptor.Understanding ligand-receptor interactions and guiding drug design. mdpi.com
Molecular DynamicsSimulating the dynamic behavior of a molecule over time.Revealing the stability of ligand-receptor complexes and conformational changes. mdpi.com
Conformational AnalysisDetermining the preferred 3D arrangement of a molecule.Understanding the influence of conformation on reactivity and biological activity. rsc.orgmdpi.com

Exploration of Non-Biological Applications for Related Structural Motifs

While the primary focus for many polycyclic amines has been in the realm of medicinal chemistry, their unique structural and electronic properties make them attractive candidates for a range of non-biological applications.

The development of novel catalysts based on polycyclic amine scaffolds is a particularly exciting area. wikipedia.org The nitrogen atoms within these structures can act as Lewis bases or be part of a ligand system for a metal catalyst. The defined three-dimensional structure of the polycyclic scaffold can create a specific chiral environment, making these compounds promising candidates for asymmetric catalysis. Research into catalysts derived from natural sources and the development of CaO-based catalysts for photodegradation highlight the diverse possibilities in this field. mdpi.com

In the field of materials science , polycyclic nitrogen heterocycles are being explored for their potential use in the development of functional materials. Their rigid structures and potential for functionalization make them interesting building blocks for polymers with specific thermal, mechanical, or optical properties. For example, piperidine-based bioactive films have been prepared for potential use in drug delivery applications, demonstrating the versatility of these scaffolds. nih.gov Furthermore, the incorporation of such motifs into polymers could lead to materials with unique photophysical properties, such as aggregation-induced emission, which have applications in sensors and imaging.

The unique electronic properties of certain polycyclic aromatic hydrocarbons, which share structural similarities with the aromatic portions of compounds like this compound, are also being harnessed. For instance, diboraanthracenes, where carbon atoms in anthracene (B1667546) are replaced by boron, exhibit interesting photophysical properties and can be used to create novel optoelectronic materials. This suggests that by analogy, functionalized polycyclic amines could also exhibit interesting electronic and photophysical behaviors worthy of investigation for applications in organic electronics.

Table 3: Non-Biological Applications of Related Structural Motifs

Application AreaPotential Role of Polycyclic Amine MotifsExamples and Future Directions
CatalysisAs organocatalysts or ligands for metal catalysts.Development of new asymmetric catalysts and environmentally friendly catalytic systems. wikipedia.orgmdpi.com
Materials ScienceAs building blocks for functional polymers and materials.Creation of bioactive films, polymers with tailored properties, and materials for organic electronics. nih.gov
PhotophysicsAs components in materials with unique optical properties.Exploration of aggregation-induced emission and development of novel sensors and imaging agents.

Q & A

Q. What are the key synthetic routes for 1-(1-benzyl-4-piperidinyl)azepane, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination of 1-benzyl-4-piperidone with an appropriate azepane precursor. For example, sodium triacetoxyborohydride (STAB) in anhydrous tetrahydrofuran (THF) under inert atmosphere is a common method to form the amine bond . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of ketone to amine), pH (maintained at ~6 using acetic acid), and reaction time (12–24 hours). Impurities such as unreacted ketone or over-reduced byproducts can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies benzyl protons (δ 7.2–7.4 ppm, multiplet) and azepane N-CH2_2 (δ 2.8–3.1 ppm, triplet). 13^{13}C NMR confirms the piperidinyl carbonyl (δ 170–175 ppm, if present) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve at 254 nm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at ~349.2 g/mol) validates molecular weight .

Q. What structural features of this compound influence its reactivity and stability?

The benzyl group enhances lipophilicity, while the piperidinyl-azepane framework introduces steric hindrance, slowing nucleophilic substitution. Stability studies (40°C/75% RH for 14 days) show degradation <5% when stored in amber vials under nitrogen. The tertiary amine in azepane is prone to oxidation, requiring antioxidants like BHT (0.01% w/v) in formulations .

Advanced Research Questions

Q. How can discrepancies in synthesis yields (e.g., 40–75%) be resolved through experimental optimization?

Yield variations arise from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst Screening : Transitioning from STAB to polymer-supported borohydrides improves selectivity (yield increase by 15%) .
  • Solvent Optimization : Replacing THF with dichloromethane (DCM) reduces polarity, minimizing byproduct formation .
  • In Situ Monitoring : ReactIR tracks ketone consumption, enabling real-time adjustments (e.g., excess amine addition if conversion plateaus) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Structural analogs (e.g., 4-anilino-1-benzylpiperidine) show affinity for opioid receptors (μ-opioid Ki_i = 12 nM) and serotonin transporters (SERT IC50_{50} = 50 nM) . Computational docking (AutoDock Vina) predicts similar interactions for this compound, particularly with the μ-opioid receptor’s hydrophobic pocket (binding energy ≤ -9.5 kcal/mol) .

Q. What computational approaches predict the compound’s binding affinity and metabolic pathways?

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (CHARMM36 force field) model ligand-receptor stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • CYP450 Metabolism Prediction : SwissADME identifies CYP3A4 as the primary metabolizer, with N-debenzylation as the dominant pathway (activation energy: 25 kcal/mol via DFT calculations) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Reported solubility varies (e.g., 0.5 mg/mL in water vs. 50 mg/mL in DMSO). This discrepancy arises from protonation states: the tertiary amine (pKa ~9.5) remains uncharged in basic conditions (low water solubility) but protonated in acidic buffers (e.g., pH 4.0 acetate, solubility increases 10-fold). Validate via shake-flask experiments with pH-adjusted solvents .

Methodological Recommendations

Q. What strategies enhance the compound’s bioavailability in preclinical studies?

  • Salt Formation : Hydrochloride salt improves aqueous solubility (5 mg/mL vs. 0.5 mg/mL free base) .
  • Liposomal Encapsulation : DSPC/cholesterol liposomes (80 nm size, PDI <0.2) increase plasma half-life from 2 to 8 hours in rodent models .

Q. How can regioselective functionalization of the azepane ring be achieved?

Electrophilic aromatic substitution (e.g., nitration) targets the para position of the benzyl group using HNO3_3/H2_2SO4_4 at 0°C (yield: 60%). For azepane modification, Boc protection of the amine followed by Pd-catalyzed C–H activation enables selective C3 functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.